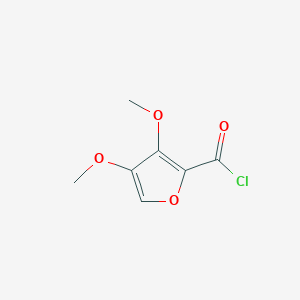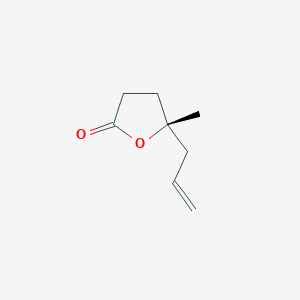![molecular formula C17H19N3Na2O8 B15158427 3-(2-{4-[(2-Carboxyethyl)carbamoyl]phenyl}hydrazin-1-ylidene)-6-oxocyclohexa-1,4-diene-1-carboxylic acid dihydrate disodium](/img/structure/B15158427.png)
3-(2-{4-[(2-Carboxyethyl)carbamoyl]phenyl}hydrazin-1-ylidene)-6-oxocyclohexa-1,4-diene-1-carboxylic acid dihydrate disodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-{4-[(2-Carboxyethyl)carbamoyl]phenyl}hydrazin-1-ylidene)-6-oxocyclohexa-1,4-diene-1-carboxylic acid dihydrate disodium, also known as Balsalazide disodium, is a prodrug of mesalazine (5-aminosalicylic acid). It is primarily used in the treatment of inflammatory bowel diseases such as ulcerative colitis. The compound is designed to deliver mesalazine directly to the colon, where it exerts its anti-inflammatory effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Balsalazide disodium involves the coupling of 4-aminobenzoyl-β-alanine with 5-amino-2-hydroxybenzoic acid (mesalazine) through an azo linkage. The reaction typically requires the use of a diazonium salt intermediate, which is formed by treating 4-aminobenzoyl-β-alanine with nitrous acid. This intermediate then reacts with mesalazine under controlled pH conditions to form the azo bond .
Industrial Production Methods
Industrial production of Balsalazide disodium follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity of the final product. The compound is then purified through crystallization and dried to obtain the dihydrate form .
Analyse Des Réactions Chimiques
Types of Reactions
Balsalazide disodium undergoes several types of chemical reactions, including:
Hydrolysis: In the colon, bacterial azoreductases cleave the azo bond, releasing mesalazine and 4-aminobenzoyl-β-alanine.
Oxidation and Reduction: The compound can undergo redox reactions, particularly in the presence of strong oxidizing or reducing agents.
Common Reagents and Conditions
Hydrolysis: Catalyzed by bacterial enzymes in the colon.
Oxidation: Requires strong oxidizing agents such as potassium permanganate.
Reduction: Involves reducing agents like sodium dithionite.
Major Products Formed
Mesalazine: The active anti-inflammatory agent.
4-Aminobenzoyl-β-alanine: A byproduct of the hydrolysis reaction.
Applications De Recherche Scientifique
Balsalazide disodium has several scientific research applications:
Chemistry: Studied for its unique azo linkage and its stability under various conditions.
Biology: Used to investigate the role of bacterial azoreductases in drug metabolism.
Medicine: Extensively researched for its efficacy in treating inflammatory bowel diseases.
Industry: Employed in the development of targeted drug delivery systems.
Mécanisme D'action
Balsalazide disodium exerts its effects by delivering mesalazine to the colon. Mesalazine inhibits the production of pro-inflammatory cytokines and mediators such as interleukin-1 and tumor necrosis factor-alpha. It also modulates the activity of nuclear factor-kappa B (NF-κB), a key regulator of inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfasalazine: Another prodrug of mesalazine, but with a sulfa moiety.
Olsalazine: A dimer of mesalazine linked by an azo bond.
Uniqueness
Balsalazide disodium is unique due to its specific azo linkage, which allows for targeted delivery of mesalazine to the colon with minimal systemic absorption. This reduces potential side effects compared to other similar compounds .
Propriétés
Formule moléculaire |
C17H19N3Na2O8 |
|---|---|
Poids moléculaire |
439.3 g/mol |
InChI |
InChI=1S/C17H15N3O6.2Na.2H2O/c21-14-6-5-12(9-13(14)17(25)26)20-19-11-3-1-10(2-4-11)16(24)18-8-7-15(22)23;;;;/h1-6,9,21H,7-8H2,(H,18,24)(H,22,23)(H,25,26);;;2*1H2 |
Clé InChI |
IBRSMMVMVMCYCS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)NCCC(=O)O)N=NC2=CC(=C(C=C2)O)C(=O)O.O.O.[Na].[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-phenoxybutanoic acid](/img/structure/B15158361.png)

![1H-Pyrrolo[2,3-b]pyridine, 3-iodo-1-(phenylsulfonyl)-5-(2-thienyl)-](/img/structure/B15158376.png)



![2-{[10-(Thiophen-2-YL)decyl]oxy}oxane](/img/structure/B15158397.png)
![3-[(2S,3R)-3-Ethyloxiran-2-yl]-1H-2-benzopyran-1-one](/img/structure/B15158403.png)


![[Naphthalene-2,7-diylbis(oxy)]bis(triphenylsilane)](/img/structure/B15158444.png)
